molecular formula C27H17F3N2O5 B12812624 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)butanamide CAS No. 908827-56-5

4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)butanamide

Cat. No.: B12812624
CAS No.: 908827-56-5
M. Wt: 506.4 g/mol
InChI Key: FMUSAQBCSGFOKE-UHFFFAOYSA-N
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Description

4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, which is a common structural motif in organic chemistry, and is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the amino group and subsequent coupling with the phenyl and butanamide moieties. Common reagents used in these steps include anhydrous solvents, strong acids or bases, and coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities, depending on its biological activity.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)butanamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound might inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxobutanamide
  • 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(2-methylphenyl)butanamide
  • 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(4-nitrophenyl)butanamide

Uniqueness

The presence of the trifluoromethyl group in 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)butanamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.

Properties

CAS No.

908827-56-5

Molecular Formula

C27H17F3N2O5

Molecular Weight

506.4 g/mol

IUPAC Name

4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C27H17F3N2O5/c28-27(29,30)15-6-5-7-16(12-15)31-26(37)24(35)14-22(33)19-10-3-4-11-20(19)32-21-13-23(34)25(36)18-9-2-1-8-17(18)21/h1-13,32H,14H2,(H,31,37)

InChI Key

FMUSAQBCSGFOKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=CC=C3C(=O)CC(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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